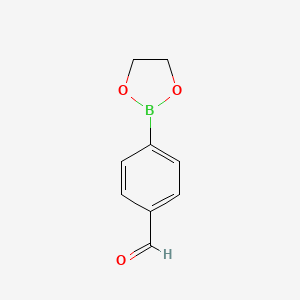

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Beschreibung

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (CAS 160068-88-2) is a benzaldehyde derivative featuring a 1,3,2-dioxaborolane ring. Its molecular formula is C₁₀H₁₁BO₃, with a molecular weight of 190.00 g/mol . This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate ester functionality, which facilitates carbon-carbon bond formation . It also serves as a key intermediate in the synthesis of fluorescent probes for detecting reactive oxygen species (e.g., peroxynitrite) and in pharmaceutical intermediates . The compound is sensitive to moisture and typically stored under inert conditions at 2–8°C .

Eigenschaften

Molekularformel |

C9H9BO3 |

|---|---|

Molekulargewicht |

175.98 g/mol |

IUPAC-Name |

4-(1,3,2-dioxaborolan-2-yl)benzaldehyde |

InChI |

InChI=1S/C9H9BO3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7H,5-6H2 |

InChI-Schlüssel |

RXFGCCZIDHRJIH-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OCCO1)C2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Suzuki Coupling Reaction: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst, forming biaryl compounds.

Aldol Reaction: The aldehyde group can participate in aldol reactions with enolates or enolate equivalents, leading to the formation of β-hydroxy aldehydes.

Amination Reaction: The compound can undergo amination reactions with amines, resulting in the formation of imines or amines.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Aldol Reaction: Bases (e.g., NaOH or LDA) and solvents (e.g., THF or ethanol).

Amination Reaction: Amines (e.g., aniline), catalysts (e.g., Pd/C), and solvents (e.g., ethanol).

Major Products

Suzuki Coupling: Biaryl compounds.

Aldol Reaction: β-Hydroxy aldehydes.

Amination Reaction: Imines or amines.

Wissenschaftliche Forschungsanwendungen

4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the aldehyde group can undergo nucleophilic addition reactions, contributing to its reactivity in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde with structurally related boronate esters of benzaldehyde:

Key Comparative Analysis

Structural and Steric Effects: The tetramethyl dioxaborolan derivative (pinacol ester) exhibits higher steric hindrance due to its four methyl groups, which slows reaction kinetics but enhances stability . This makes it preferable for applications requiring prolonged storage or stepwise synthesis .

Electronic Effects :

- Substituents like hydroxy and methoxy groups (e.g., 4-hydroxy-3-methoxy-... ) introduce electron-donating effects, altering solubility and reactivity in electrophilic substitutions .

- The thiophene-based analog offers enhanced conjugation, making it suitable for optoelectronic applications .

Thermal and Chemical Stability :

- The tetramethyl derivative has a higher melting point (61°C ) and greater thermal stability compared to the dioxaborinan variant .

- The dioxaborinan compound requires inert storage conditions, indicating higher sensitivity to moisture and oxygen .

Synthetic Utility :

- The tetramethyl dioxaborolan variant is extensively used in Suzuki-Miyaura couplings and fluorescent probe synthesis (e.g., peroxynitrite detection) due to its robustness .

- The dioxaborinan analog is employed in niche applications where reduced steric bulk is advantageous, such as in pharmaceutical intermediates .

Safety and Handling :

- Both compounds share similar hazards (e.g., H302: harmful if swallowed), but the tetramethyl derivative’s stability reduces handling risks during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.